1,1,1,3-Tetrachlorotetrafluoropropane
Overview
Description
1,1,1,3-Tetrachlorotetrafluoropropane: is a chemical compound with the molecular formula C3Cl4F4 and a molecular weight of 253.838 . It is a chlorofluorocarbon (CFC) that has been used in various industrial applications. The compound is known for its stability and non-flammability, making it useful in specific contexts where these properties are essential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorotetrafluoropropane can be synthesized through the halogenation of hydrocarbons. One common method involves the reaction of tetrachloropropane with fluorine under controlled conditions. The reaction typically requires a catalyst, such as antimony pentachloride , and is carried out at elevated temperatures to ensure complete halogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reactants are introduced into a reactor where they undergo a gas-liquid-solid three-phase reaction. The use of solid oxide catalysts helps in achieving high conversion rates and product selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3-Tetrachlorotetrafluoropropane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be facilitated by various reagents, including alkali metals and nucleophiles .
Common Reagents and Conditions:
Alkali Metals: Used in dehalogenation reactions to replace halogen atoms with hydrogen.
Nucleophiles: Such as and , which can substitute halogen atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, dehalogenation with alkali metals can produce hydrofluorocarbons , while nucleophilic substitution can yield fluoroalkyl derivatives .
Scientific Research Applications
1,1,1,3-Tetrachlorotetrafluoropropane has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and non-reactivity under standard conditions.
Biology: Employed in the study of enzyme-catalyzed reactions where halogenated substrates are required.
Medicine: Investigated for its potential use in drug delivery systems, particularly in formulations requiring non-flammable and stable compounds.
Industry: Utilized in the manufacturing of refrigerants and as a blowing agent in the production of foams
Mechanism of Action
The mechanism by which 1,1,1,3-tetrachlorotetrafluoropropane exerts its effects is primarily through its interaction with other chemical species in substitution reactions. The compound’s halogen atoms can be replaced by other atoms or groups, leading to the formation of new compounds. This process involves the breaking of carbon-halogen bonds and the formation of new bonds with the substituting species .
Comparison with Similar Compounds
- 1,1,1,2-Tetrachlorotetrafluoropropane
- 1,1,2,2-Tetrachlorotetrafluoropropane
- 1,1,1,3-Tetrachlorotrifluoropropane
Uniqueness: 1,1,1,3-Tetrachlorotetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it has a higher degree of stability and non-flammability, making it particularly useful in applications requiring these characteristics .
Properties
IUPAC Name |
1,1,1,3-tetrachloro-2,2,3,3-tetrafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4F4/c4-2(5,6)1(8,9)3(7,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJADVFBZGJGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062296 | |
Record name | 1,1,2,2-Tetrafluorotetrachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-46-4 | |
Record name | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1,1,3-tetrachloro-2,2,3,3-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2-Tetrafluorotetrachloropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3-tetrachlorotetrafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,3-TETRACHLORO-2,2,3,3-TETRAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2Q3C067ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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